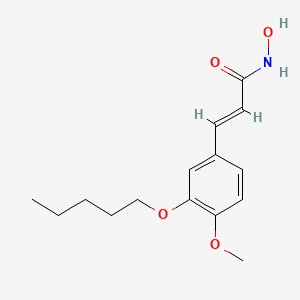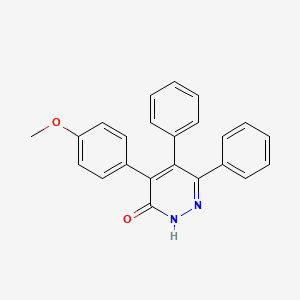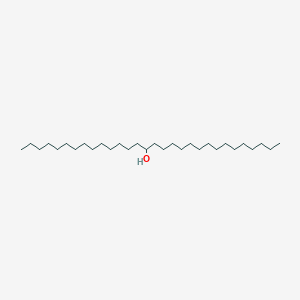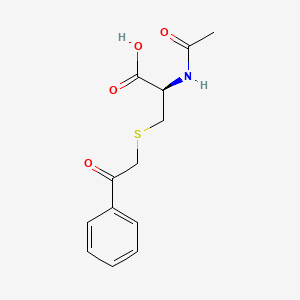
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an acetamido group, a phenacylsulfanyl group, and a propanoic acid backbone, making it a versatile molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-mercaptopropanoic acid and phenacyl bromide.
Acetylation: The amino group of ®-2-amino-3-mercaptopropanoic acid is acetylated using acetic anhydride to form ®-2-acetamido-3-mercaptopropanoic acid.
Phenacylation: The thiol group of ®-2-acetamido-3-mercaptopropanoic acid is then reacted with phenacyl bromide in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenacyl group can be reduced to a phenethyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenethyl derivatives.
Substitution: Various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenacylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-acetamido-3-mercaptopropanoic acid: Lacks the phenacyl group, making it less versatile in synthetic applications.
(2R)-2-amino-3-phenacylsulfanylpropanoic acid: Lacks the acetamido group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is unique due to the presence of both acetamido and phenacylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
33869-67-9 |
|---|---|
Molekularformel |
C13H15NO4S |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H15NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
GBXIYVFOFVBRGY-NSHDSACASA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC(=O)C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC(=O)C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
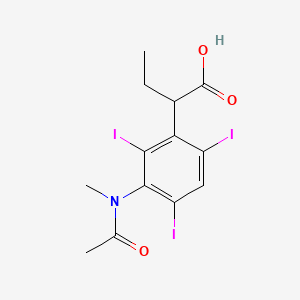
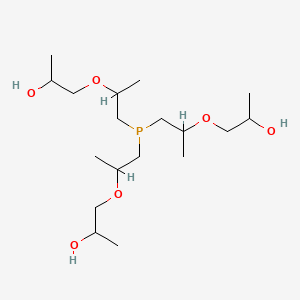
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)



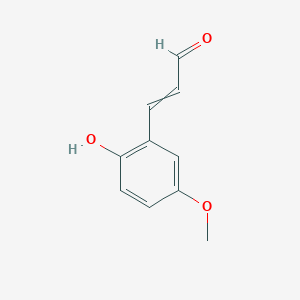
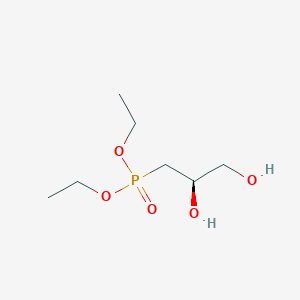
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
